4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide
Description
The compound 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide (hereafter referred to as the target compound) is a sulfonamide derivative characterized by a benzamide core substituted with a methoxy group at position 4 and a nitro group at position 2. The sulfamoyl bridge links the benzamide moiety to a 4-methylpyrimidin-2-yl group.
Properties
IUPAC Name |
4-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S/c1-12-9-10-20-19(21-12)23-31(28,29)15-6-4-14(5-7-15)22-18(25)13-3-8-17(30-2)16(11-13)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPYKSPVCHMOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Nitrobenzamide Core: The initial step involves the nitration of a suitable benzamide precursor to introduce the nitro group.
Introduction of the Methoxy Group: The methoxy group is then introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Sulfamoylation: The phenyl ring is functionalized with a sulfamoyl group through a reaction with a suitable sulfonamide derivative.
Coupling with Pyrimidine Derivative: The final step involves coupling the intermediate with a 4-methylpyrimidine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group, where nucleophiles can replace the sulfonamide moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl and nitrobenzamide derivatives have shown efficacy.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The nitrobenzamide core may also participate in redox reactions, generating reactive oxygen species that can induce cellular damage in target organisms. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- 269–271°C for compound 2c).
- Solubility: Nitro groups generally reduce aqueous solubility due to their hydrophobic nature. In contrast, compounds with polar groups (e.g., thiazolidinone in 2c) may exhibit improved solubility .
Computational and Structural Insights
- Molecular Docking: Compound 2c (C₁₆H₁₃N₃O₄S₂) was studied for binding interactions with enzymes. Its thiazolidinone ring formed hydrogen bonds with active-site residues, suggesting that the target compound’s nitro group could similarly enhance binding affinity through electrostatic interactions .
- SHELX Refinement: Crystallographic data for analogs (e.g., compound 3f) were refined using SHELX software, confirming the sulfamoyl bridge’s planar geometry and its role in stabilizing molecular conformation .
Q & A
Q. How can researchers optimize the synthesis of 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide?
Methodological Answer: The synthesis involves sequential functionalization of the benzamide and pyrimidine sulfonamide moieties. Key steps include:
- Sulfamoylation : Reacting 4-aminophenylsulfonamide with 4-methylpyrimidin-2-yl chloride under basic conditions (e.g., NaH in DMF, 0–5°C) to install the sulfamoyl group .
- Benzamide coupling : Using HATU or EDCI as coupling agents for the amide bond formation between the nitro-methoxybenzoic acid and the sulfamoylated aniline. Solvent choice (e.g., DCM vs. DMF) impacts yield due to steric hindrance from the nitro group .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended for isolating the final product with >95% purity .
Critical Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfamoylation) | Prevents side reactions |
| Coupling Agent | HATU (vs. EDCI) | Enhances efficiency by 15–20% |
| Solvent Polarity | DMF (amide coupling) | Reduces steric hindrance |
Q. What analytical techniques are essential for characterizing the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for the methoxy (δ 3.8–4.0 ppm), nitro (meta to methoxy, δ 8.2–8.5 ppm), and pyrimidine protons (δ 8.7–9.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₈N₄O₅S: 427.1024) .
- X-ray Crystallography : For unambiguous confirmation of the sulfamoyl-phenyl spatial arrangement, use SHELXL for refinement .
Common Pitfalls:
Q. What functional groups in this compound are most reactive, and how do they influence experimental design?
Methodological Answer:
- Nitro Group (-NO₂) :
- Reductive reactivity: Avoid strong reducing agents (e.g., LiAlH₄) unless targeting amine derivatives. Use catalytic hydrogenation (Pd/C, H₂) for controlled reduction .
- Electron-withdrawing effect: Stabilizes adjacent groups, influencing nucleophilic substitution rates .
- Sulfamoyl Linkage (-NHSO₂-) :
- Acid sensitivity: Degrades under strong acidic conditions (pH < 2); use buffered solutions (pH 6–8) in biological assays .
- Methoxy Group (-OMe) :
- Ortho/para-directing in electrophilic substitution; limits regioselectivity in further derivatization .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties relevant to this compound’s bioactivity?
Methodological Answer:
- Modeling Strategy :
- Applications :
Validation: Compare computed IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with experimental data to refine computational models .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
-
Experimental Variables :
Variable Impact Mitigation Strategy Solubility DMSO concentration >1% may denature proteins Use cyclodextrin-based solubilization . Assay pH Sulfamoyl group deprotonation alters binding Standardize to pH 7.4 (physiological buffer) . Cell Line Variability Differing expression of target receptors Validate target presence via Western blot . -
Statistical Analysis :
- Apply multivariate regression to isolate structure-activity relationships (SAR) from confounding factors (e.g., lipophilicity vs. nitro group position) .
Q. What strategies improve crystallographic resolution for this compound?
Methodological Answer:
- Crystal Growth :
- Data Collection :
Case Study : A similar benzamide derivative required 98% completeness in data collection (θ < 25°) to resolve disorder in the pyrimidine ring .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
Methodological Answer:
- Key Modifications :
- Pyrimidine Ring : Replace 4-methyl with ethyl or trifluoromethyl to enhance metabolic stability .
- Nitro Group : Substitute with cyano (-CN) to reduce toxicity while retaining electron-withdrawing effects .
- Biological Testing :
- Screen derivatives against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Correlate IC₅₀ values with computed molecular descriptors (e.g., LogP, polar surface area) .
Example SAR Table:
| Derivative | R₁ (Pyrimidine) | R₂ (Nitro) | IC₅₀ (EGFR) |
|---|---|---|---|
| Parent | -CH₃ | -NO₂ | 12 nM |
| Derivative 1 | -CF₃ | -NO₂ | 8 nM |
| Derivative 2 | -CH₃ | -CN | 15 nM |
Q. What computational and experimental approaches validate target binding mechanisms?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Surface Plasmon Resonance (SPR) :
- Immobilize target protein on a CM5 chip; inject compound at 5–100 µM in HBS-EP buffer (pH 7.4).
- Fit sensograms to a 1:1 Langmuir model to determine kₐ (association rate) and k_d (dissociation rate) .
Cross-Validation : Overlay MD-predicted binding poses with X-ray co-crystal structures (if available) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
